Elucidation of Molecular Weight and Empirical Formula for Novel Chemical Entities: A Methodological Framework for Proprietary Compounds (Case Study: CAS 1159828-09-5)
Elucidation of Molecular Weight and Empirical Formula for Novel Chemical Entities: A Methodological Framework for Proprietary Compounds (Case Study: CAS 1159828-09-5)
Executive Summary
When dealing with proprietary, unindexed, or newly synthesized New Chemical Entities (NCEs) such as CAS 1159828-09-5 , researchers frequently encounter a "black box" scenario where public chemical databases lack structural indexing, molecular weight (MW), and empirical formula data. In pharmaceutical development, the unequivocal determination of these parameters is not merely a documentation step; it is the foundational prerequisite for all subsequent pharmacokinetic profiling, formulation, and regulatory submissions.
This technical guide details the state-of-the-art analytical pipeline required to elucidate and validate the exact molecular weight and empirical formula of an unindexed compound like CAS 1159828-09-5, ensuring the data meets the rigorous standards of regulatory agencies.
Phase 1: Exact Mass Determination via High-Resolution Mass Spectrometry (HRMS)
Causality & Rationale
Nominal mass measurements (yielding integer values) are insufficient for formula elucidation because multiple distinct elemental compositions can share the same nominal mass—a phenomenon known as isobaric interference. High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, resolve this by measuring the "exact mass" to at least four decimal places[1]. Because each elemental isotope possesses a unique mass defect (the difference between its exact mass and its nominal mass), a highly accurate mass measurement computationally restricts the possible empirical formulas to a very narrow set[1].
Step-by-Step HRMS Protocol (Self-Validating System)
To ensure trustworthiness, the HRMS protocol must incorporate internal calibration and fragment validation:
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Sample Preparation: Dissolve 1 mg of CAS 1159828-09-5 in 1 mL of LC-MS grade acetonitrile/water (50:50, v/v) containing 0.1% formic acid. The formic acid acts as a proton source, promoting efficient ionization in positive mode.
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Instrument Calibration: Calibrate the Orbitrap mass spectrometer using a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is tightly controlled to an error margin of < 2 ppm.
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Data Acquisition: Inject 5 µL of the sample via ultra-high-performance liquid chromatography (UHPLC). Operate the MS in electrospray ionization (ESI) mode at a resolving power of at least 100,000 (at m/z 200).
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Isotopic Pattern Analysis: Extract the monoisotopic peak (e.g., [M+H]⁺). Compare the experimental isotopic distribution (A+1, A+2 peaks) against theoretical models. This step is critical for filtering out false candidate formulas by confirming the presence or absence of distinct isotopic signatures (e.g., halogens or sulfur).
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Validation via MS/MS: Perform tandem mass spectrometry (MS/MS) fragmentation. The exact mass of the fragment ions must logically map back to the proposed parent formula, creating a self-validating loop of structural fidelity[2].
Phase 2: Orthogonal Validation via NMR and Elemental Analysis
Causality & Rationale
While HRMS provides a short list of candidate formulas based on mass defect, it cannot definitively prove structural connectivity or differentiate certain isomeric states without orthogonal data. Nuclear Magnetic Resonance (NMR) spectroscopy provides the exact count of protons and carbons, while Elemental Analysis (Combustion Analysis) confirms the bulk percentage of elements, ensuring no "invisible" elements (like inorganic salts) skew the molecular weight[3][4].
Step-by-Step NMR & EA Protocol
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1H and 13C NMR Acquisition: Dissolve 10-15 mg of CAS 1159828-09-5 in 600 µL of a high-purity deuterated solvent (e.g., DMSO-d6 or CDCl₃) containing Tetramethylsilane (TMS) as an internal standard. Acquire 1H and 13C spectra on a 600 MHz NMR equipped with a cryoprobe for enhanced sensitivity[4].
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Signal Integration (Proton/Carbon Counting): Integrate the 1H NMR signals to determine the relative ratio of hydrogen environments. Count the distinct carbon resonances in the 13C spectrum. This empirical count must perfectly match the hydrogen and carbon count in the HRMS-derived candidate formula[3].
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Combustion Analysis (EA): Weigh 2-3 mg of the sample into a combustible tin capsule. Combust the sample at ~1000°C in an elemental analyzer. The instrument quantitatively measures the evolved gases (CO₂, H₂O, NOₓ, SO₂) to determine the exact mass percentages of C, H, N, and S.
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Validation: The experimental mass percentages must fall within ±0.3% of the theoretical values calculated from the proposed empirical formula. If the variance exceeds 0.3%, the sample may contain trapped solvents or the proposed formula is incorrect, triggering a mandatory re-evaluation of the HRMS data.
Data Synthesis and Logical Workflow
The elucidation of CAS 1159828-09-5 relies on the convergence of these three analytical pillars. The workflow below illustrates the logical progression from an unknown proprietary entity to a fully validated molecular formula and weight.
Logical workflow for exact mass and empirical formula elucidation of CAS 1159828-09-5.
Quantitative Analytical Tolerances for NCE Validation
To ensure regulatory compliance (e.g., FDA/EMA IND submissions) for a proprietary compound like CAS 1159828-09-5, the analytical data must meet strict quantitative thresholds. These parameters are summarized below:
| Analytical Technique | Target Parameter | Regulatory Tolerance / Acceptance Criteria |
| High-Resolution Mass Spectrometry (HRMS) | Exact Monoisotopic Mass | Mass error ≤ 5 ppm |
| Elemental Analysis (Combustion) | % C, H, N, S | ± 0.3% variance from theoretical |
| Nuclear Magnetic Resonance (1H NMR) | Proton Count | ± 5% integral variance per environment |
| Nuclear Magnetic Resonance (13C NMR) | Carbon Count | 1:1 match with proposed formula |
| Tandem Mass Spectrometry (MS/MS) | Fragment Mass Accuracy | Mass error ≤ 10 ppm for major fragments |
Conclusion
The molecular weight and empirical formula of an unindexed compound such as CAS 1159828-09-5 cannot be reliably sourced from literature; they must be empirically derived. By employing a tripartite approach—HRMS for exact mass defect analysis, NMR for atomic counting, and Elemental Analysis for bulk composition—researchers establish a self-validating matrix that guarantees the scientific integrity of the NCE's foundational chemical identity.
References
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NMRMind: A Transformer-Based Model Enabling the Elucidation from Multidimensional NMR to Structures | Analytical Chemistry - ACS Publications Source: Analytical Chemistry URL:[Link]
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Structural Analysis of Natural Products | Analytical Chemistry - ACS Publications Source: Analytical Chemistry URL:[Link]
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High Resolution Mass Spectrometry - Definition and Necessity Source: ResolveMass Laboratories Inc. URL:[Link]
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Present and Future Applications of High Resolution Mass Spectrometry in the Clinic Source: National Institutes of Health (PMC) URL:[Link]
